

AF 430 Maleimide: A Technical Guide for Bioconjugation and Cellular Imaging

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Compound of Interest		
Compound Name:	AF 430 maleimide	
Cat. No.:	B15138073	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 maleimide is a thiol-reactive fluorescent probe belonging to the coumarin dye family. It is widely utilized in biological research and drug development for the specific labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups, most commonly on cysteine residues. Its bright green-yellow fluorescence, hydrophilic nature, and stable covalent linkage make it a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and FRET-based assays. This technical guide provides an in-depth overview of **AF 430 maleimide**, its properties, detailed experimental protocols, and its application in studying cellular signaling pathways.

Core Properties and Spectral Characteristics

AF 430 is characterized by its absorption in the violet range of the spectrum and a large Stokes shift, which is advantageous for multicolor imaging applications by minimizing spectral overlap. The maleimide functional group allows for specific and efficient covalent conjugation to thiol groups through a Michael addition reaction, forming a stable thioether bond.

Quantitative Data Summary

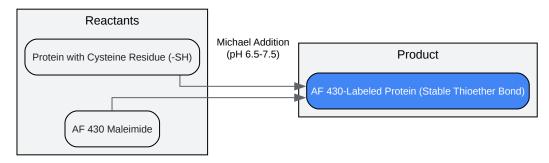


Property	Value	Reference(s)
Excitation Maximum (λex)	430 nm	[1]
Emission Maximum (λem)	542 nm	[2]
Molar Extinction Coefficient (ε)	~15,955 cm ⁻¹ M ⁻¹	N/A
Fluorescence Quantum Yield (Φ)	~0.23	N/A
Recommended Laser Line	405 nm	[3]
Molecular Weight	~726.8 g/mol	N/A

Mechanism of Action: Thiol-Reactive Labeling

The utility of **AF 430 maleimide** as a labeling reagent is centered on the specific reaction between the maleimide group and the sulfhydryl group of a cysteine residue. This reaction is highly selective for thiols at a neutral pH range (6.5-7.5), where the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring. This results in the formation of a stable, covalent thioether linkage. At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines, such as the side chain of lysine, although this reaction is significantly slower.[4]

Mechanism of AF 430 Maleimide Conjugation





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AF 430 Maleimide Conjugation Mechanism

Applications in Research and Drug Development

The specific labeling capabilities of **AF 430 maleimide** make it a versatile tool in various research and development areas:

- Fluorescence Microscopy: Labeled proteins can be visualized within fixed or living cells to study their localization, trafficking, and dynamics. Its photostability makes it suitable for advanced imaging techniques like STED microscopy.[3]
- Flow Cytometry: Antibodies labeled with AF 430 can be used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.[5]
- FRET (Förster Resonance Energy Transfer): AF 430 can serve as a FRET donor or acceptor in combination with a suitable fluorophore partner to study protein-protein interactions and conformational changes.[3]
- Antibody-Drug Conjugates (ADCs): In the context of drug development, maleimide chemistry
 is a common method for conjugating cytotoxic drugs to antibodies, creating targeted cancer
 therapies. While AF 430 itself is a fluorescent dye, the underlying conjugation chemistry is
 directly applicable to ADC development.
- Protein Conformational Studies: Changes in the fluorescence properties of AF 430 upon alterations in the local environment of the labeled cysteine residue can provide insights into protein conformational changes during signaling or other cellular processes.[6][7]

Experimental Protocols Protein Labeling with AF 430 Maleimide

This protocol provides a general guideline for labeling a protein with **AF 430 maleimide**. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Materials:



- Purified protein containing at least one accessible cysteine residue
- AF 430 maleimide
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, Tris) at pH 7.0-7.5, degassed
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

- Protein Preparation:
 - Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
 - If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to adding the maleimide dye, as it will compete for the reaction.[5]
- Dye Preparation:
 - Allow the vial of AF 430 maleimide to warm to room temperature.
 - Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.
- Conjugation Reaction:
 - While gently stirring or vortexing the protein solution, add the AF 430 maleimide stock solution to achieve a desired dye-to-protein molar ratio. A starting point of a 10- to 20-fold molar excess of the dye is recommended.







 Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

• Purification:

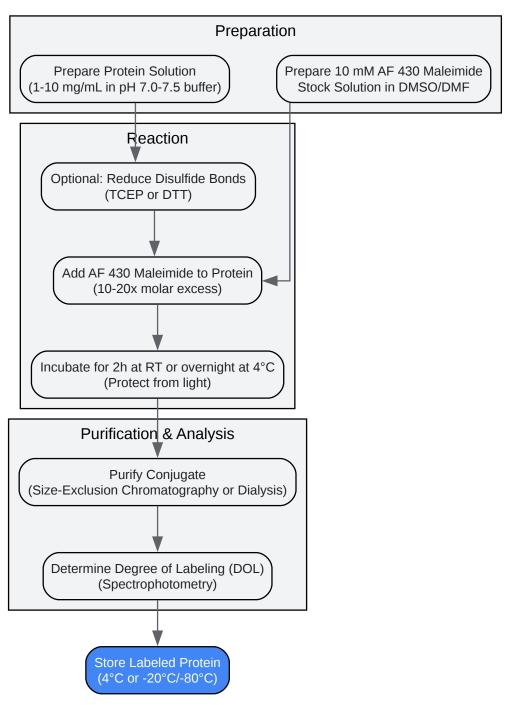
- Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.
- Collect the fractions containing the labeled protein.
- Determination of Degree of Labeling (DOL):
 - The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and 430 nm (for AF 430).

Storage:

• Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C, potentially with the addition of a cryoprotectant like glycerol and a stabilizing protein like BSA.



Experimental Workflow for Protein Labeling with AF 430 Maleimide



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AF 430 Maleimide Protein Labeling Workflow



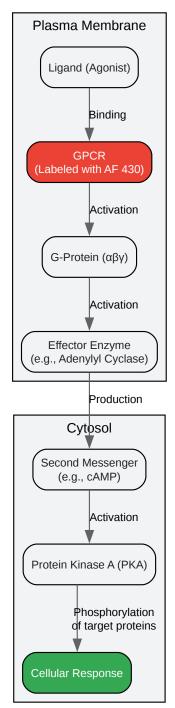
Application in Studying GPCR Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling. Upon binding of an extracellular ligand, GPCRs undergo conformational changes that initiate intracellular signaling cascades. Fluorescent labeling of GPCRs is a powerful tool to study their function, including ligand binding, conformational changes, and trafficking.

AF 430 maleimide can be used to label GPCRs by introducing a cysteine residue at a specific site in the receptor through site-directed mutagenesis. This allows for the site-specific attachment of the fluorescent probe, enabling the study of receptor dynamics. For example, the localization and internalization of a GPCR upon agonist stimulation can be tracked using fluorescence microscopy.



Generic GPCR Signaling Pathway



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Studying GPCR Signaling with AF 430



Conclusion

AF 430 maleimide is a robust and versatile fluorescent probe for the site-specific labeling of cysteine-containing biomolecules. Its favorable spectral properties and the stability of the maleimide-thiol linkage make it an invaluable tool for researchers and drug development professionals. The detailed protocols and application examples provided in this guide serve as a comprehensive resource for the effective utilization of **AF 430 maleimide** in a wide range of biological investigations.

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